3-methoxy-N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine
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Description
3-methoxy-N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.19607403 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound “3-methoxy-N-{[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine” is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound acts as a potent and selective ALK inhibitor . It binds to the ATP-binding site of ALK, inhibiting the phosphorylation and activation of the ALK pathway . This results in the inhibition of cell proliferation and induction of apoptosis in ALK-dependent cancer cells .
Biochemical Pathways
The compound affects the ALK signaling pathway. ALK is involved in several cellular processes, including cell proliferation, differentiation, and survival . By inhibiting ALK, the compound disrupts these processes, leading to the death of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of the EML4-ALK with an IC50 value of 17 nM . This means that it is highly effective at inhibiting the activity of ALK, leading to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a complex structure, which suggests that it may interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that the compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, and may influence its localization or accumulation .
Properties
IUPAC Name |
3-methoxy-N-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-22(16-17(25-3)19-7-6-18-16)11-13-4-8-23(9-5-13)14-10-15(24-2)21-12-20-14/h6-7,10,12-13H,4-5,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKBENPZMLRMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=CC(=NC=N2)OC)C3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.